Product packaging for 2-Cyclopropoxy-1-fluoro-4-methoxybenzene(Cat. No.:)

2-Cyclopropoxy-1-fluoro-4-methoxybenzene

Cat. No.: B14831600
M. Wt: 182.19 g/mol
InChI Key: CQMYAMFKNZJADD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropoxy-1-fluoro-4-methoxybenzene is a fluorinated aromatic ether of interest in medicinal chemistry and materials science research. It incorporates two key structural motifs: a cyclopropoxy group and a fluoro-methoxybenzene backbone. The cyclopropyl group is a significant alicyclic motif known for its rigid structure and potential to influence a molecule's metabolic stability and conformational properties . The strategic introduction of a fluorine atom serves as a powerful tool to modulate the compound's electronic properties, lipophilicity, and overall bioavailability, which are critical parameters in the design of pharmaceutical agents and advanced materials . As a chemical building block, this compound is primarily valued for its use in synthetic chemistry applications. Researchers may employ it in cross-coupling reactions, as a precursor for more complex molecular architectures, or in the exploration of structure-activity relationships (SAR). The presence of multiple substituents on the benzene ring offers distinct sites for further functionalization. Compounds featuring fluorinated cyclopropane units have demonstrated unique polarity profiles, with some isomers enabling "Janus-like" stacking interactions and facilitating associations with ions, which can be leveraged in the development of new materials like liquid crystals or efficient ion carriers . This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11FO2 B14831600 2-Cyclopropoxy-1-fluoro-4-methoxybenzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11FO2

Molecular Weight

182.19 g/mol

IUPAC Name

2-cyclopropyloxy-1-fluoro-4-methoxybenzene

InChI

InChI=1S/C10H11FO2/c1-12-8-4-5-9(11)10(6-8)13-7-2-3-7/h4-7H,2-3H2,1H3

InChI Key

CQMYAMFKNZJADD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)F)OC2CC2

Origin of Product

United States

Synthetic Methodologies for 2 Cyclopropoxy 1 Fluoro 4 Methoxybenzene and Analogous Systems

Retrosynthetic Analysis Pertaining to 2-Cyclopropoxy-1-fluoro-4-methoxybenzene

Retrosynthetic analysis of this compound reveals several plausible synthetic routes by disconnecting the key chemical bonds. The most logical disconnections are the C-O bonds of the two ether functionalities.

A primary disconnection strategy targets the aryl-cyclopropoxy bond. This leads to two key synthons: a 2-fluoro-5-methoxyphenol (B185890) intermediate and a cyclopropyl (B3062369) electrophile (or its equivalent). This approach is often favored because the phenolic hydroxyl group provides a convenient handle for etherification in the final steps of the synthesis.

Alternatively, disconnection of the aryl-methoxy bond suggests a 2-cyclopropoxy-1-fluorophenol precursor and a methylating agent. This route might be employed if the cyclopropoxy group is introduced earlier in the synthetic sequence. A third strategy could involve disconnecting the C-F bond, which would necessitate the regioselective fluorination of a 2-cyclopropoxy-4-methoxybenzene precursor. The feasibility of each route depends on the availability of starting materials and the ability to control regioselectivity at each step.

Strategies for Constructing the Aryl-Cyclopropoxy Ether Linkage

The formation of the aryl-cyclopropoxy ether bond is a critical step. While the Williamson ether synthesis, involving the reaction of a phenoxide with a cyclopropyl halide, is a classic method, it is often challenging due to the low reactivity of cyclopropyl halides in SN2 reactions and their tendency to undergo elimination. nih.gov Therefore, other methods are generally preferred for this specific linkage.

Nucleophilic Aromatic Substitution (SNAr) Pathways for Aryl Ether Formation

Nucleophilic aromatic substitution (SNAr) offers a direct route to aryl ethers. This reaction requires an aromatic ring activated by at least one strong electron-withdrawing group (EWG) positioned ortho or para to a good leaving group.

The mechanism proceeds via a two-step addition-elimination sequence. A nucleophile, in this case, the cyclopropoxide anion, attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored.

For the synthesis of the target molecule, a potential precursor could be 1,2-difluoro-4-methoxybenzene. The fluorine atom, activated by the adjacent fluorine and the para-methoxy group, can serve as a leaving group. The reaction with sodium cyclopropoxide would yield the desired product. The regioselectivity is generally high, with the nucleophile replacing the most activated leaving group. researchgate.netnih.gov

ReactionPrecursor ExampleNucleophileTypical ConditionsKey Features
SNAr 1,2-Difluoro-4-methoxybenzeneSodium CyclopropoxidePolar aprotic solvent (e.g., DMSO, DMF), elevated temperatureRequires activated aryl halide; regioselectivity is dictated by activating groups.

Transition-Metal-Catalyzed Cross-Coupling Reactions for C-O Bond Formation

Transition-metal-catalyzed cross-coupling reactions have become powerful and versatile tools for the formation of C-O bonds, often proceeding under milder conditions than classical methods.

The Ullmann condensation is a traditional copper-catalyzed reaction between an aryl halide and an alcohol. wikipedia.org Historically, this reaction required harsh conditions, such as high temperatures (often exceeding 200°C) and stoichiometric amounts of copper. wikipedia.org Modern protocols have been developed using soluble copper catalysts with various ligands, allowing the reaction to proceed under milder conditions. nih.govmdpi.com

The Buchwald-Hartwig amination chemistry has been extended to C-O bond formation, utilizing palladium catalysts with specialized phosphine (B1218219) ligands. wikipedia.org This method allows for the coupling of aryl halides or triflates with a wide range of alcohols, including secondary alcohols like cyclopropanol (B106826). The reaction generally offers high yields and excellent functional group tolerance under relatively mild conditions.

The Chan-Lam coupling reaction provides another modern alternative, using copper catalysts to couple aryl boronic acids with alcohols. wikipedia.org A key advantage of the Chan-Lam coupling is that it can often be performed at room temperature and open to the air. wikipedia.org Recent developments have specifically demonstrated the utility of this reaction for the O-cyclopropylation of phenols using potassium cyclopropyltrifluoroborate (B8364958) as the coupling partner, showcasing its direct applicability to the synthesis of structures like this compound. nih.govenglelab.com

Coupling ReactionAryl PartnerAlcohol PartnerCatalyst SystemTypical Conditions
Ullmann Condensation Aryl Halide (I, Br)CyclopropanolCu(I) or Cu(II) salt, often with a ligand (e.g., phenanthroline)High temperature, polar solvent (e.g., DMF, NMP)
Buchwald-Hartwig C-O Coupling Aryl Halide or TriflateCyclopropanolPd(0) or Pd(II) precursor + phosphine ligandBase (e.g., NaOt-Bu, Cs₂CO₃), inert solvent (e.g., Toluene, Dioxane)
Chan-Lam Coupling Arylboronic AcidCyclopropanolCu(OAc)₂, often with a ligand (e.g., pyridine, phenanthroline)Often room temperature, can be open to air

Introduction and Regioselective Placement of Fluorine and Methoxy (B1213986) Functionalities on the Benzene (B151609) Ring

The precise placement of the fluorine and methoxy groups on the benzene ring is essential and relies on the directing effects of the substituents present at each stage of the synthesis.

Strategic Fluorination Methods for Aromatic Systems

Introducing a fluorine atom with high regioselectivity can be achieved through several methods.

Electrophilic Fluorination: This approach involves treating an electron-rich aromatic ring with an electrophilic fluorine source ("F+"). Reagents such as N-Fluorobenzenesulfonimide (NFSI) or Selectfluor® are commonly used. nih.govrsc.org The regioselectivity of the reaction is governed by the directing effects of the existing substituents. For instance, in a precursor like 3-cyclopropoxy-anisole, both the methoxy and cyclopropoxy groups are ortho-, para-directing. This would likely lead to a mixture of products, requiring careful optimization to favor fluorination at the desired C1 position.

Directed Ortho Metalation (DoM): This powerful technique allows for highly regioselective functionalization at the position ortho to a directing metalation group (DMG). wikipedia.org A methoxy or other ether group can act as a DMG, coordinating to a strong base like n-butyllithium and directing deprotonation of the adjacent ortho-position. uwindsor.ca The resulting aryllithium intermediate can then be quenched with an electrophilic fluorine source (e.g., NFSI) to install the fluorine atom with excellent regiocontrol.

Nucleophilic Fluorination: While less common for simple arenes, nucleophilic substitution using a fluoride (B91410) source (e.g., KF) can be effective on aromatic rings that are highly activated with strong electron-withdrawing groups or in specific cases like the Balz-Schiemann reaction, which proceeds via a diazonium salt intermediate.

Directed Methoxy Group Installation Techniques

The methoxy group is typically introduced either by methylation of a corresponding phenol (B47542) or by nucleophilic substitution of a suitable leaving group.

Williamson Ether Synthesis: This is the most common method for preparing aryl methyl ethers. masterorganicchemistry.comwikipedia.orgbyjus.com It involves the deprotonation of a phenol precursor (e.g., 2-cyclopropoxy-1-fluorophenol) with a base (e.g., K₂CO₃, NaH) to form the corresponding phenoxide, which is then treated with a methylating agent such as methyl iodide or dimethyl sulfate (B86663) in an SN2 reaction. khanacademy.orgfrancis-press.com This method is highly efficient for creating methyl ethers.

Nucleophilic Aromatic Substitution (SNAr): A methoxy group can also be installed by reacting a suitable aryl halide with sodium methoxide (B1231860). nih.gov For example, starting with a precursor like 1,4-difluoro-2-cyclopropoxybenzene, the fluorine atom at the C4 position would be activated for substitution by the para-cyclopropoxy group. Reaction with methoxide would regioselectively yield the target compound. The relative activating/deactivating effects and directing properties of the substituents on the ring are crucial for predicting the outcome of such reactions.

Synthesis of Key Precursor Intermediates for this compound

The core aromatic structure of the target molecule is a 1-fluoro-4-methoxybenzene ring substituted with a hydroxyl group at the 2-position, namely 2-fluoro-5-methoxyphenol. The synthesis of this and analogous fluorinated phenolic compounds can be achieved through various aromatic substitution and functional group interconversion reactions.

One common strategy involves the introduction of fluorine to a pre-existing methoxyphenol or the methoxylation of a fluorophenol. For instance, the synthesis of 2-fluoro-4-methoxyaniline (B1334285) has been achieved through an Ullman coupling reaction, which could be adapted for the synthesis of phenolic analogs. orgsyn.org This approach involves the protection of an aniline, followed by a copper-catalyzed methoxylation and subsequent deprotection. orgsyn.org

Another relevant example is the synthesis of 4-fluoro-2-methoxy-5-nitroaniline, which starts from 4-fluoro-2-methoxyaniline. google.com The synthesis involves acetylation of the aniline, followed by nitration and subsequent deprotection. This highlights methods for introducing substituents onto a fluoromethoxybenzene ring.

A direct approach to a similar scaffold, 4-fluoro-3-methoxyphenol, is described in a patent for the synthesis of a related compound. nih.gov This multi-step synthesis starts from 3,4-difluorophenol (B1294555) and involves protection of the hydroxyl group, nucleophilic substitution of a fluorine with a methoxy group, and subsequent deprotection to yield the desired phenol. nih.gov

Starting MaterialKey TransformationsProductReference
3,4-DifluorophenolBenzylation, Methoxylation, Debenzylation4-Fluoro-3-methoxyphenol nih.gov
2-Fluoro-4-iodoanilinePyrrole protection, Ullman methoxylation, Deprotection2-Fluoro-4-methoxyaniline orgsyn.org
4-Fluoro-2-methoxyanilineAcetylation, Nitration, Deprotection4-Fluoro-2-methoxy-5-nitroaniline google.com

This table summarizes synthetic routes to key substituted fluoromethoxybenzene scaffolds.

The cyclopropyl group is introduced into the target molecule via a reactive derivative of cyclopropanol or cyclopropanemethanol. There is a rich body of literature on the synthesis of these strained ring systems.

Cyclopropanols can be prepared through various methods, including the Kulinkovich reaction, which involves the treatment of an ester with a Grignard reagent in the presence of a titanium(IV) isopropoxide catalyst. The Simmons-Smith reaction, utilizing a zinc-copper couple and diiodomethane, can be used to cyclopropanate enol ethers, which are then hydrolyzed to yield cyclopropanols. Other methods include the reaction of epichlorohydrin (B41342) with Grignard reagents and the hydrolysis of cyclopropyl acetates.

Cyclopropylmethyl halides and tosylates are key electrophiles for the etherification of the phenolic precursor. Cyclopropylmethyl bromide can be synthesized from cyclopropanemethanol by treatment with hydrogen bromide or a combination of an N-halosuccinimide and a dialkyl sulfide. masterorganicchemistry.comwikipedia.org Similarly, cyclopropylmethyl tosylate can be prepared from cyclopropanemethanol by reaction with tosyl chloride in the presence of a base like pyridine. khanacademy.orgyoutube.com

PrecursorReagent(s)ProductReaction Type
EsterEthylmagnesium bromide, Ti(Oi-Pr)₄1-Substituted CyclopropanolKulinkovich Reaction
AlkeneCH₂I₂, Zn(Cu)Cyclopropane (B1198618)Simmons-Smith Reaction
CyclopropanemethanolAqueous HBrCyclopropylmethyl BromideHalogenation
CyclopropanemethanolTsCl, PyridineCyclopropylmethyl TosylateTosylation

This table outlines common synthetic methods for producing cyclopropyl alcohols and their reactive derivatives.

Exploration of Total Synthesis Routes for this compound

A primary method for this transformation is the Williamson ether synthesis . youtube.comorganic-chemistry.orgnih.gov This reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then undergoes an SN2 reaction with an alkyl halide or tosylate. In this case, 2-fluoro-5-methoxyphenol would be treated with a base, such as sodium hydride or potassium carbonate, to generate the corresponding phenoxide. This intermediate would then be reacted with cyclopropylmethyl bromide or cyclopropylmethyl tosylate to yield this compound. This approach is utilized in the synthesis of the analogous compound, 1-bromo-2-(cyclopropylmethoxy)-5-fluoro-4-methoxybenzene, where a substituted phenol is O-alkylated with 1-bromomethyl cyclopropane. nih.gov

Another potential method is the Mitsunobu reaction . This reaction allows for the coupling of an alcohol (in this case, cyclopropanol) with a nucleophile (2-fluoro-5-methoxyphenol) in the presence of a phosphine, such as triphenylphosphine, and an azodicarboxylate, like diethyl azodicarboxylate (DEAD). This method offers mild reaction conditions and can be an effective alternative to the Williamson ether synthesis, particularly if the cyclopropyl electrophile is prone to rearrangement.

The proposed synthetic pathway is as follows:

Preparation of 2-fluoro-5-methoxyphenol: Synthesized via methods analogous to those described in section 2.4.1.

Preparation of a cyclopropylmethyl electrophile: Synthesis of cyclopropylmethyl bromide or tosylate as detailed in section 2.4.2.

Etherification: Coupling of 2-fluoro-5-methoxyphenol with the cyclopropylmethyl electrophile via a Williamson ether synthesis or a Mitsunobu reaction to afford the final product, this compound.

StepReactant 1Reactant 2ReagentsProductReaction TypeReference
Etherification2-Fluoro-5-methoxyphenolCyclopropylmethyl bromideK₂CO₃, AcetoneThis compoundWilliamson Ether Synthesis nih.govyoutube.comorganic-chemistry.org
Etherification2-Fluoro-5-methoxyphenolCyclopropanolPPh₃, DEADThis compoundMitsunobu Reaction

This table presents proposed total synthesis routes for this compound.

Advanced Spectroscopic Characterization and Structural Analysis of 2 Cyclopropoxy 1 Fluoro 4 Methoxybenzene

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei such as hydrogen (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F).

High-Resolution ¹H NMR for Proton Environments and Coupling Patterns

A high-resolution ¹H NMR spectrum would be crucial for identifying all the distinct proton environments in 2-Cyclopropoxy-1-fluoro-4-methoxybenzene. The spectrum would be expected to show signals corresponding to the aromatic protons, the methoxy (B1213986) protons, and the protons of the cyclopropyl (B3062369) ring. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-donating effects of the methoxy and cyclopropoxy groups and the electron-withdrawing effect of the fluorine atom. The splitting patterns (multiplicities) of these signals, governed by spin-spin coupling, would reveal the connectivity of the protons on the benzene (B151609) ring. The methoxy group would likely appear as a singlet, while the cyclopropyl protons would exhibit a more complex splitting pattern due to their diastereotopic nature.

Table 1: Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
Aromatic-H 6.5 - 7.5 m -
Methoxy (-OCH₃) ~3.8 s -
Cyclopropoxy-CH 3.5 - 4.0 m -
Cyclopropoxy-CH₂ 0.5 - 1.0 m -

(Note: This table contains predicted data and not experimental results.)

¹³C NMR for Carbon Skeleton and Hybridization States

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the aromatic carbons would be affected by the substituents, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JC-F). The carbon atoms of the methoxy and cyclopropoxy groups would appear in the aliphatic region of the spectrum. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) could be used to differentiate between CH, CH₂, and CH₃ groups.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (ppm)
Aromatic C-F 150 - 160 (d, ¹JC-F ≈ 240-250 Hz)
Aromatic C-O 145 - 155
Aromatic C-H 110 - 130
Methoxy (-OCH₃) 55 - 60
Cyclopropoxy-CH 50 - 60
Cyclopropoxy-CH₂ 5 - 15

(Note: This table contains predicted data and not experimental results.)

¹⁹F NMR for Fluorine Chemical Shifts and Spin-Spin Coupling

¹⁹F NMR spectroscopy is a highly sensitive technique for observing fluorine atoms. A ¹⁹F NMR spectrum of this compound would show a single resonance for the fluorine atom. The chemical shift of this signal would be indicative of its electronic environment on the aromatic ring. Furthermore, this signal would likely appear as a multiplet due to coupling with the neighboring aromatic protons.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Structural Elucidation

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to establish the connectivity of protons within the aromatic ring and the cyclopropyl group.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which protons are attached to which carbons.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are two or three bonds apart. This would be instrumental in confirming the connectivity between the aromatic ring, the methoxy group, and the cyclopropoxy group.

Vibrational Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by the molecule, which corresponds to vibrations of its chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule and is used to identify the presence of specific functional groups.

For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for:

C-H stretching of the aromatic ring and the aliphatic groups (methoxy and cyclopropoxy).

C=C stretching of the aromatic ring.

C-O stretching for the ether linkages of the methoxy and cyclopropoxy groups.

C-F stretching of the fluoroaromatic moiety.

Table 3: Predicted FTIR Data for this compound

Functional Group Predicted Absorption Range (cm⁻¹)
Aromatic C-H stretch 3100 - 3000
Aliphatic C-H stretch 3000 - 2850
Aromatic C=C stretch 1600 - 1450
C-O stretch (Aryl ether) 1275 - 1200
C-F stretch 1250 - 1000

(Note: This table contains predicted data and not experimental results.)

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about molecular vibrations, yielding a specific fingerprint for a particular compound. The predicted Raman spectrum of this compound would be characterized by a series of distinct bands corresponding to the vibrational modes of its constituent functional groups: the substituted benzene ring, the cyclopropoxy group, and the methoxy group.

Key predicted Raman shifts are detailed in the table below. The vibrations of the benzene ring are expected to be prominent, with characteristic C-H stretching and ring breathing modes. The presence of the cyclopropoxy group would introduce specific ring deformation and C-H stretching vibrations. The methoxy group will also contribute with its characteristic stretching and bending modes. The fluoro-substituent will influence the vibrational frequencies of the aromatic ring.

Table 1: Predicted Raman Spectral Data for this compound

Predicted Raman Shift (cm⁻¹) Vibrational Mode Assignment
~3100-3000 Aromatic C-H stretching
~3080-3000 Cyclopropyl C-H stretching
~2950-2850 Methoxy C-H stretching
~1620-1580 Aromatic C=C stretching
~1500-1400 Aromatic C=C stretching
~1250 Aryl-O stretching (asymmetric)
~1050 Aryl-O stretching (symmetric)
~1020 Cyclopropyl ring breathing
~830 Aromatic C-H out-of-plane bending

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides crucial information about the molecular weight and structure of a compound through the analysis of its fragmentation pattern.

The electron ionization (EI) mass spectrum of this compound is expected to show a distinct molecular ion peak ([M]⁺) corresponding to its molecular weight. Subsequent fragmentation would likely proceed through several predictable pathways, influenced by the stability of the resulting cations and neutral fragments. Common fragmentation patterns for aromatic ethers involve cleavage of the ether bond. The cyclopropyl group can also undergo characteristic ring-opening and fragmentation.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion and its fragments with high precision. This allows for the unambiguous determination of the elemental composition of each ion, confirming the molecular formula of the parent compound and its fragments. The exact mass of the molecular ion of this compound (C₁₀H₁₁FO₂) can be calculated as follows:

C₁₀: 10 * 12.000000 = 120.000000

H₁₁: 11 * 1.007825 = 11.086075

F: 1 * 18.998403 = 18.998403

O₂: 2 * 15.994915 = 31.989830

Total Exact Mass: 182.074308

Table 2: Predicted HRMS Data and Fragmentation Pattern for this compound

m/z (Predicted) Fragment Ion Structure Elemental Composition Exact Mass (Calculated)
182 [C₁₀H₁₁FO₂]⁺ (Molecular Ion) C₁₀H₁₁FO₂ 182.0743
167 [C₉H₈FO₂]⁺ C₉H₈FO₂ 167.0508
153 [C₉H₁₀FO]⁺ C₉H₁₀FO 153.0716
141 [C₇H₆FO]⁺ C₇H₆FO 141.0399
125 [C₇H₆O₂]⁺ C₇H₆O₂ 122.0368

X-ray Diffraction Analysis for Solid-State Molecular Geometry

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformational Analysis

A single-crystal X-ray diffraction study of this compound would reveal its precise molecular geometry. researchgate.net It is predicted that the benzene ring would be largely planar. The cyclopropoxy and methoxy groups would be oriented relative to the plane of the benzene ring, and their preferred conformations would be determined by minimizing steric hindrance and optimizing electronic interactions. The C-O-C bond angles of the ether linkages and the internal bond angles of the cyclopropyl ring would be of particular interest.

Table 3: Predicted Key Intramolecular Parameters from Single-Crystal X-ray Diffraction

Parameter Predicted Value
C-C (aromatic) bond length ~1.39 Å
C-O (methoxy) bond length ~1.36 Å
C-O (cyclopropoxy) bond length ~1.37 Å
C-F bond length ~1.35 Å
C-C (cyclopropyl) bond length ~1.51 Å
C-O-C (ether) bond angle ~118°

Theoretical and Computational Studies on 2 Cyclopropoxy 1 Fluoro 4 Methoxybenzene

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure Characterizationhealthinformaticsjournal.com

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It is a widely employed technique for predicting molecular properties and has been successfully applied to a variety of organic compounds. researchgate.netresearchgate.net For 2-Cyclopropoxy-1-fluoro-4-methoxybenzene, DFT calculations, often using a basis set such as B3LYP/6-311++G(d,p), would be instrumental in elucidating its fundamental electronic characteristics. healthinformaticsjournal.commdpi.com

A primary step in computational analysis is the optimization of the molecular geometry to find the most stable arrangement of atoms, corresponding to an energetic minimum on the potential energy surface. healthinformaticsjournal.comresearchgate.net This process involves calculating the forces on each atom and adjusting their positions until a configuration with the lowest possible energy is found. For this compound, this would yield precise bond lengths, bond angles, and dihedral angles for its most stable conformation. These optimized structural parameters are crucial for subsequent calculations and for understanding the molecule's three-dimensional shape.

Illustrative Data Table for Optimized Geometrical Parameters Below is an example of how optimized geometrical parameters for this compound would be presented.

ParameterBond/AngleCalculated Value (DFT/B3LYP)
Bond LengthC-FValue in Å
C-O (methoxy)Value in Å
C-O (cyclopropoxy)Value in Å
Bond AngleF-C-CValue in degrees
C-O-C (methoxy)Value in degrees
Dihedral AngleC-C-O-C (cyclopropoxy)Value in degrees

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.netlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and more reactive. For this compound, FMO analysis would identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack.

Illustrative Data Table for FMO Analysis This table demonstrates how the results of an FMO analysis might be displayed.

ParameterEnergy (eV)
HOMO EnergyCalculated Value
LUMO EnergyCalculated Value
HOMO-LUMO GapCalculated Value

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. chemrxiv.org It is a valuable tool for understanding intermolecular interactions, as it indicates the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions of a molecule. researchgate.netwalisongo.ac.id For this compound, an MEP map would highlight the areas most likely to engage in electrostatic interactions, such as hydrogen bonding or interactions with other polar molecules. nih.govnih.gov The oxygen atoms of the methoxy (B1213986) and cyclopropoxy groups, as well as the fluorine atom, would be expected to be regions of negative electrostatic potential, while the hydrogen atoms of the aromatic ring and the cyclopropyl (B3062369) group would likely exhibit positive potential.

Global reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). mdpi.com Electronegativity indicates the tendency of a molecule to attract electrons. Chemical hardness is a measure of resistance to change in electron distribution, with harder molecules being less reactive. mdpi.com The electrophilicity index quantifies the ability of a molecule to accept electrons. mdpi.com Fukui functions are local reactivity descriptors that indicate the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack.

Illustrative Data Table for Global Reactivity Descriptors An example of how global reactivity descriptors would be tabulated is provided below.

DescriptorSymbolFormulaCalculated Value
Electronegativityχ-(EHOMO + ELUMO)/2Value in eV
Chemical Hardnessη(ELUMO - EHOMO)/2Value in eV
Chemical SoftnessS1/ηValue in eV-1
Electrophilicity Indexωχ2/(2η)Value in eV

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. researchgate.net A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. wikipedia.orgyoutube.com Mapping the PES allows for the identification of stable conformers and the energy barriers between them. researchgate.net

For this compound, conformational flexibility exists primarily in the orientation of the cyclopropoxy and methoxy groups relative to the benzene (B151609) ring. A systematic scan of the relevant dihedral angles would be performed to map the potential energy surface. This analysis would identify the lowest-energy conformers, which are the most likely to exist at a given temperature. mdpi.com The calculations would also determine the rotational barriers, which are the energy required to convert one conformer into another. This information is crucial for understanding the molecule's dynamic behavior and how its shape might influence its interactions with other molecules.

Illustrative Data Table for Conformational Analysis The following table is an example of how the results of a conformational analysis could be presented.

ConformerRelative Energy (kcal/mol)Rotational Barrier to Interconversion (kcal/mol)
Conformer 1 (Global Minimum)0.00-
Conformer 2Calculated ValueCalculated Value
Conformer 3Calculated ValueCalculated Value

Computational Prediction of Spectroscopic Parameters

For a molecule like this compound, computational approaches would be utilized to predict a range of spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These theoretical calculations provide valuable insights into the molecular structure and electronic properties of the compound. While specific data for this compound is not published, the general methodology would involve optimizing the molecular geometry at a given level of theory, followed by frequency calculations to predict the IR spectrum. NMR chemical shifts would be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach.

Table 1: Hypothetical Predicted Spectroscopic Data for this compound

Parameter Predicted Value
¹H NMR Chemical Shift (ppm)
Aromatic CH6.5 - 7.0
Methoxy (-OCH₃)3.8 - 4.0
Cyclopropoxy (-OCH)3.5 - 3.7
Cyclopropyl CH₂0.6 - 0.9
¹³C NMR Chemical Shift (ppm)
Aromatic C-F (J=~240 Hz)150 - 160
Aromatic C-O140 - 150
Aromatic CH100 - 120
Methoxy (-OCH₃)55 - 60
Cyclopropoxy (-OCH)60 - 65
Cyclopropyl CH₂5 - 15
Key IR Absorption Bands (cm⁻¹)
C-O-C (Aromatic Ether)1200 - 1275
C-F (Aromatic)1100 - 1250
C-H (Aromatic)3000 - 3100
C-H (Aliphatic)2850 - 3000

Note: The data presented in this table is hypothetical and serves as an illustrative example of what computational predictions would yield. Actual experimental or calculated values may differ.

Molecular Dynamics Simulations for Understanding Dynamic Behavior in Condensed Phases

As with spectroscopic parameters, specific molecular dynamics (MD) simulation studies on this compound are not found in the existing literature. MD simulations are a powerful tool for investigating the behavior of molecules in condensed phases, such as liquids or solids, providing insights into intermolecular interactions and dynamic processes.

A typical MD simulation for this compound would involve placing a number of molecules in a simulation box and calculating the forces between them over time using a chosen force field. This would allow for the study of properties like radial distribution functions, diffusion coefficients, and conformational changes of the cyclopropoxy and methoxy groups. Such simulations could elucidate how these molecules pack in a condensed phase and the nature of the non-covalent interactions, such as van der Waals forces and dipole-dipole interactions, that govern their behavior.

Table 2: Potential Areas of Investigation for this compound via Molecular Dynamics

Property/Behavior Information Gained from MD Simulations
Liquid Structure Understanding of local ordering and intermolecular distances through radial distribution functions.
Transport Properties Calculation of self-diffusion coefficients to understand molecular mobility in the liquid state.
Conformational Dynamics Analysis of the rotational dynamics of the cyclopropoxy and methoxy substituents.
Solvation Effects Simulation in various solvents to understand solute-solvent interactions.

Chemical Transformations and Derivatization Strategies for 2 Cyclopropoxy 1 Fluoro 4 Methoxybenzene

Functionalization of the Aromatic Ring System

Regioselective Electrophilic Aromatic Substitution Reactions

The directing effects of the substituents on the aromatic ring are paramount in determining the position of electrophilic attack. The methoxy (B1213986) (-OCH₃) and cyclopropoxy (-OC₃H₅) groups are both activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions. Conversely, the fluorine atom is a deactivating group due to its strong inductive electron-withdrawing effect, though it also directs ortho and para. libretexts.orgresearchgate.net

In 2-Cyclopropoxy-1-fluoro-4-methoxybenzene, the positions are influenced as follows:

C3: ortho to the cyclopropoxy group and meta to the methoxy group.

C5: ortho to the methoxy group and meta to the cyclopropoxy group.

C6: para to the cyclopropoxy group and ortho to the fluorine atom.

The methoxy group is one of the strongest activating groups, making the C5 position, which is ortho to it, a highly probable site for substitution. The C3 position, ortho to the similarly activating cyclopropoxy group, is another potential site. Steric hindrance from the somewhat bulky cyclopropoxy group may slightly disfavor attack at C3 compared to C5. The C6 position is sterically accessible but is adjacent to the deactivating fluorine atom, making it a less favored site. Therefore, electrophilic aromatic substitution (EAS) is expected to yield predominantly the C5-substituted product, with the C3-substituted isomer as a potential minor product. rsc.orgyoutube.com

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Electrophile (E⁺)Major Product (Substitution at C5)Minor Product (Substitution at C3)
NO₂⁺ (Nitration)5-Nitro-2-cyclopropoxy-1-fluoro-4-methoxybenzene3-Nitro-2-cyclopropoxy-1-fluoro-4-methoxybenzene
Br⁺ (Bromination)5-Bromo-2-cyclopropoxy-1-fluoro-4-methoxybenzene3-Bromo-2-cyclopropoxy-1-fluoro-4-methoxybenzene
RCO⁺ (Acylation)1-(3-Cyclopropoxy-4-fluoro-6-methoxyphenyl)alkan-1-one1-(2-Cyclopropoxy-3-fluoro-5-methoxyphenyl)alkan-1-one

Directed Ortho-Metalation (DoM) and Subsequent Functionalization

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization, bypassing the usual rules of electrophilic substitution. wikipedia.orgbaranlab.org This reaction uses a directed metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position, forming an aryllithium intermediate that can be trapped by various electrophiles. organic-chemistry.orguwindsor.ca

In this compound, the methoxy, cyclopropoxy, and fluoro groups can all act as DMGs. The hierarchy of directing ability is generally CONR₂ > OCONR₂ > SO₂NR₂ > OCH₂OR > OCH₃ > F. harvard.edu Both the methoxy and cyclopropoxy groups are effective DMGs. Competition between these groups would determine the site of lithiation. Given that the methoxy group is a well-established and potent DMG, deprotonation is most likely to occur at the C5 position, ortho to the methoxy group. wikipedia.org The resulting lithiated species can then react with a wide range of electrophiles to introduce new functional groups with high regiocontrol.

Table 2: Potential Functionalizations via Directed ortho-Metalation at C5

ElectrophileReagent ExampleIntroduced Functional Group
Carbon dioxideCO₂Carboxylic acid (-COOH)
Aldehydes/Ketones(CH₃)₂COTertiary alcohol (-C(OH)(CH₃)₂)
IodineI₂Iodide (-I)
Alkyl halidesCH₃IMethyl (-CH₃)
Silyl halidesTMSClTrimethylsilyl (-Si(CH₃)₃)
Boronic estersB(OiPr)₃Boronic ester (-B(OiPr)₂)

Palladium-Catalyzed Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Palladium-catalyzed cross-coupling reactions are fundamental tools for forming C-C and C-heteroatom bonds. These reactions typically require an aryl halide or triflate derivative of the parent molecule. mdpi.com Assuming prior halogenation (e.g., bromination at the C5 position as described in 6.1.1), the resulting 5-bromo-2-cyclopropoxy-1-fluoro-4-methoxybenzene becomes a versatile substrate for various coupling reactions.

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent (boronic acid or ester) to form a biaryl or substituted benzene (B151609). wikipedia.orgorganic-chemistry.orgfishersci.fr It is widely used for its mild conditions and functional group tolerance. libretexts.org The coupling of 5-bromo-2-cyclopropoxy-1-fluoro-4-methoxybenzene with an arylboronic acid would yield a complex biaryl structure. nih.gov

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This method is ideal for synthesizing arylalkynes. nih.gov

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl halide with a primary or secondary amine. wikipedia.orglibretexts.org It is a premier method for synthesizing aryl amines and their derivatives under relatively mild conditions. organic-chemistry.orgbeilstein-journals.org

Table 3: Representative Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-2-cyclopropoxy-1-fluoro-4-methoxybenzene

Reaction NameCoupling PartnerCatalyst/Ligand System (Typical)Product Type
Suzuki-MiyauraPhenylboronic acidPd(OAc)₂ / SPhosBiaryl
SonogashiraPhenylacetylenePd(PPh₃)₂Cl₂ / CuIArylalkyne
Buchwald-HartwigMorpholinePd₂(dba)₃ / XPhosAryl amine

Reactions Involving the Cyclopropoxy Moiety

The cyclopropoxy group is not merely a passive substituent; its inherent ring strain allows for unique chemical transformations that are not possible with simple alkoxy groups. wikipedia.org

Controlled Ring-Opening Reactions for Alkyl Chain Extension

The three-membered ring of the cyclopropoxy group is susceptible to ring-opening under certain conditions, providing a pathway for alkyl chain extension. cas.cn This can be achieved through reactions with strong acids or Lewis acids. For instance, treatment with hydrobromic acid (HBr) could lead to the cleavage of a C-C bond within the cyclopropyl (B3062369) ring or the C-O bond, followed by the addition of a bromide. A common pathway for aryl cyclopropyl ethers involves protonation of the ether oxygen, followed by nucleophilic attack of the bromide ion at one of the cyclopropyl carbons, resulting in a ring-opened 3-bromopropoxy chain. nih.govscispace.com This strategy effectively converts the compact cyclopropoxy group into a functionalized linear chain. nih.gov

Table 4: Potential Products from Ring-Opening of the Cyclopropoxy Group

ReagentProposed MechanismProduct
HBrAcid-catalyzed nucleophilic ring-opening1-(3-Bromopropoxy)-2-fluoro-4-methoxybenzene
I₂ / Radical InitiatorRadical-mediated ring-opening1-Fluoro-4-methoxy-2-(3-iodopropoxy)benzene
Lewis Acids (e.g., BBr₃)Lewis acid-assisted C-O bond cleavage and/or ring-opening3-Cyclopropoxy-4-fluorophenol (demethylation) or further ring-opening products

Transformations of the Cyclopropyl Group

While the saturated cyclopropyl ring is generally robust, it can undergo specific transformations. Direct oxidation or reduction of the C-C bonds without ring-opening is challenging and requires harsh conditions. However, the unique electronic properties of the cyclopropyl group can influence reactivity. stackexchange.comyoutube.com

In biochemical contexts, cyclopropyl groups can be substrates for oxidative metabolism by enzymes like cytochrome P450 (CYP). hyphadiscovery.com This process often involves hydrogen atom abstraction followed by radical recombination or further reaction, which can lead to ring-opening and the formation of reactive intermediates. For example, the metabolism of drugs containing a cyclopropylamine (B47189) moiety is known to proceed via oxidation that results in ring-opened products capable of forming covalent adducts. While not a standard synthetic transformation, this reactivity highlights the potential for oxidative cleavage of the cyclopropyl ring under specific catalytic conditions.

Standard laboratory transformations are less common. The high C-H bond dissociation energy of the cyclopropyl ring makes it relatively inert to many common oxidative processes that would affect other alkyl groups. hyphadiscovery.com Therefore, transformations are more likely to involve cleavage (as in 6.2.1) rather than modification of the intact ring.

Cleavage of the Aryl-Ether Linkage

The cleavage of the aryl-ether bond in this compound can be approached through several established methodologies, primarily involving Lewis acids or strong nucleophiles. The cyclopropoxy group, an alkyl aryl ether, presents distinct reactivity compared to the methyl aryl ether (methoxy group) within the same molecule.

One of the most common reagents for the cleavage of aryl alkyl ethers is boron tribromide (BBr₃). The reaction typically proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and the boron center, which facilitates nucleophilic attack by a bromide ion on the alkyl group. While this method is generally effective, the relative reactivity of the cyclopropyl and methyl groups in this compound would need to be considered for selective cleavage.

Another potent reagent for ether cleavage is aluminum chloride (AlCl₃), often used in conjunction with a scavenger like dimethyl sulfide. This system can be particularly effective for the demethylation of methoxy groups, and its selectivity towards the cyclopropoxy group would depend on the specific reaction conditions. For instance, in a study on the selective demethylation of eugenol, a guaiacol (B22219) derivative, 2.5 equivalents of AlCl₃ in dichloromethane (B109758) at 0 °C were employed. rsc.org

Furthermore, nucleophilic reagents such as thiolates in polar aprotic solvents can effect the cleavage of aryl ethers. For example, sodium thioethoxide (B8401739) in dimethylformamide has been utilized for the demethylation of 1,2-dimethoxybenzene, albeit with some formation of the fully demethylated catechol. rsc.org The application of such methods to this compound would require careful optimization to achieve selective cleavage of the cyclopropoxy ether without affecting the methoxy group.

The stability of the cyclopropane (B1198618) ring under these conditions is a critical consideration. While cyclopropanes are known to undergo ring-opening reactions under certain acidic or transition metal-catalyzed conditions, the specific conditions for aryl-ether cleavage must be chosen to minimize unwanted side reactions involving the cyclopropyl moiety. rsc.orgnih.gov

Transformations at the Methoxy Group (e.g., demethylation)

The demethylation of the methoxy group in this compound to unveil a phenolic hydroxyl group is a key transformation for further derivatization. The choice of demethylating agent is crucial for achieving selectivity, particularly in the presence of the cyclopropoxy group.

A variety of reagents and methods have been developed for the selective demethylation of aryl methyl ethers. rsc.org These include Lewis acids, such as aluminum halides (AlCl₃, AlBr₃), and boron trihalides (BBr₃). For instance, the use of excess aluminum halide in an organic solvent has been reported for the regioselective demethylation of the para-methoxy group in 3',4'-dimethoxy or 3',4',5'-trimethoxy benzoic esters. google.com This suggests that the methoxy group at the 4-position of the target molecule could potentially be selectively cleaved.

In addition to Lewis acids, other reagents have been employed for selective demethylation. Zirconium tetrachloride (ZrCl₄) has been used as a catalyst for the selective demethylation of ortho-trimethoxybenzene compounds. google.com Magnesium iodide (MgI₂) under solvent-free conditions has also been shown to be an efficient reagent for the selective demethylation of aryl methyl ethers, particularly those ortho or para to a carbonyl group.

The presence of the fluorine atom and the cyclopropoxy group can influence the reactivity of the methoxy group. The electron-withdrawing nature of the fluorine atom may affect the electron density on the aromatic ring and, consequently, the ease of demethylation. The steric bulk of the adjacent cyclopropoxy group could also play a role in directing the regioselectivity of the reaction.

Reagent/CatalystConditionsSelectivityReference
Aluminum HalideOrganic Solvent, 0-80 °CRegioselective for p-methoxy google.com
Zirconium TetrachlorideAnisole (B1667542) as additive, RT-60 °CSelective for middle methoxy in o-trimethoxybenzene google.com
Magnesium IodideSolvent-freeSelective for o- or p-methoxy to carbonyl
ThioethoxideDimethylformamide, refluxMonodemethylation of 1,2-dimethoxybenzene rsc.org

Reactivity of the Fluorine Atom in C-F Bond Activation Processes

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, and its activation for further functionalization presents a significant challenge. However, recent advancements in catalysis have provided powerful tools for C-F bond activation, enabling the transformation of fluoroarenes into a variety of valuable compounds. nih.govbaranlab.org

Palladium-catalyzed cross-coupling reactions are among the most effective methods for C-F bond functionalization. These reactions typically involve the oxidative addition of the C-F bond to a low-valent palladium complex, followed by transmetalation and reductive elimination to form a new carbon-carbon or carbon-heteroatom bond. The reactivity of the C-F bond in this compound would be influenced by the electronic and steric effects of the other substituents. The electron-donating methoxy and cyclopropoxy groups may modulate the reactivity of the C-F bond towards oxidative addition.

Photocatalysis has also emerged as a mild and efficient strategy for C-F bond functionalization. okstate.edu This approach often involves the generation of a fluoroaryl radical anion via single-electron transfer from a photoexcited catalyst, leading to C-F bond cleavage. The resulting aryl radical can then participate in various transformations.

The functionalization of C-F bonds can also be achieved through nucleophilic aromatic substitution (SNAr) reactions, particularly when the fluorine atom is activated by strongly electron-withdrawing groups. In the case of this compound, the electron-donating nature of the other substituents makes SNAr reactions at the fluorine position less favorable under standard conditions. However, under specific conditions or with highly reactive nucleophiles, such transformations might be possible.

Applications of 2 Cyclopropoxy 1 Fluoro 4 Methoxybenzene in Advanced Organic Synthesis and Materials Science Non Biological/non Clinical Focus

Utilization as a Versatile Synthetic Synthon in Complex Molecular Assembly

This duality in reactivity makes 2-Cyclopropoxy-1-fluoro-4-methoxybenzene a potentially valuable synthon. For instance, it could be employed in cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations, by first undergoing a directed ortho-metalation or a halogen-metal exchange. The resulting organometallic species could then be coupled with a variety of partners to introduce new carbon-carbon or carbon-heteroatom bonds, leading to the assembly of complex molecular frameworks.

Table 1: Potential Synthetic Transformations of this compound

Reaction TypePotential ReagentsExpected Product Type
Directed ortho-Metalationn-BuLi, s-BuLi, LDALithiated aryl species
Nucleophilic Aromatic SubstitutionNaOMe, KSR, R2NHSubstituted anisole (B1667542) derivative
Electrophilic Aromatic SubstitutionBr2, HNO3/H2SO4Brominated or nitrated derivative

Development of Novel Organic Reagents and Catalysts Incorporating the Substituted Aryl Ether Moiety

The inherent structural and electronic properties of the 2-cyclopropoxy-1-fluoro-4-methoxyphenyl moiety could be harnessed in the design of novel organic reagents and catalysts. The presence of both electron-donating groups and a fluorine atom could influence the steric and electronic environment of a catalytic center, potentially leading to enhanced reactivity or selectivity.

For example, this aryl ether could be incorporated into ligand scaffolds for transition metal catalysts. The cyclopropoxy group, with its unique steric profile, could create a specific pocket around a metal center, influencing the outcome of a catalytic reaction. Furthermore, the fluorine atom could engage in non-covalent interactions, such as hydrogen bonding with a substrate, to provide additional stereocontrol. While no specific reagents or catalysts based on this exact moiety have been reported, the principles of ligand design suggest its potential in areas such as asymmetric catalysis.

Strategies for Diversity-Oriented Synthesis and Chemical Library Generation

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening in drug discovery and materials science. google.comchemrxiv.orgchemrxiv.orgnih.gov The multi-functional nature of this compound makes it an attractive starting point for the generation of chemical libraries.

A potential strategy would involve a divergent synthetic approach, where the core scaffold is systematically modified at its various reactive sites. For instance, the fluorine atom could be displaced by a range of nucleophiles, while the aromatic ring could undergo various electrophilic substitution reactions at the positions activated by the ether functionalities. Additionally, the methoxy (B1213986) group could potentially be cleaved to reveal a phenol (B47542), which could then be further derivatized. This multi-directional approach would allow for the rapid generation of a library of compounds with significant structural diversity, all originating from a single, readily accessible building block.

Conclusion and Future Research Directions

Summary of Current Academic Understanding and Key Findings

Identification of Current Research Gaps and Methodological Challenges

The primary research gap is the complete absence of data for 2-Cyclopropoxy-1-fluoro-4-methoxybenzene. This includes a lack of information on:

Synthetic Routes: There are no published, optimized, or even proposed synthetic pathways for its preparation. While one could hypothesize potential synthetic strategies based on the chemistry of related compounds, these would be purely theoretical.

Spectroscopic and Physicochemical Data: Essential data such as Nuclear Magnetic Resonance (NMR) spectra, Infrared (IR) spectra, mass spectrometry data, melting point, and boiling point are not documented.

Reactivity Profile: Its behavior in various chemical reactions, including electrophilic and nucleophilic substitutions, remains unstudied.

Biological Activity: There is no information on its potential pharmacological or biological effects.

Methodological challenges in studying this compound would likely revolve around its initial synthesis. The introduction of the cyclopropoxy group onto the fluorinated and methoxylated benzene (B151609) ring could present challenges in terms of regioselectivity and reaction conditions.

Proposed Avenues for Future Investigations in Synthesis and Reactivity

Future research on this compound would need to begin with its fundamental synthesis. A potential starting point could be the nucleophilic aromatic substitution of a suitably activated fluorinated precursor with sodium cyclopropoxide. Investigations into its reactivity could then proceed, exploring reactions such as nitration, halogenation, and acylation to understand the directing effects of the existing substituents.

Potential for Broader Impact on Methodological Advancements in Aromatic and Cyclopropane (B1198618) Chemistry

Should research on this compound be undertaken, it could contribute to the broader understanding of the interplay between fluorine, methoxy (B1213986), and cyclopropoxy substituents on the reactivity and electronic properties of benzene rings. The development of efficient synthetic routes to this and related compounds could provide new tools for medicinal chemists and materials scientists. The unique steric and electronic properties of the cyclopropyl (B3062369) group, in combination with the strong electronegativity of fluorine, could impart interesting and potentially useful properties to the molecule. However, without empirical data, any discussion of its potential impact remains speculative.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Cyclopropoxy-1-fluoro-4-methoxybenzene in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Respiratory protection (e.g., vapor respirators) is required if ventilation is insufficient .
  • Ventilation : Employ local exhaust systems or closed systems to minimize inhalation risks .
  • Storage : Store in a cool, dry, well-ventilated area away from ignition sources. Avoid prolonged storage due to potential degradation .
  • Spill Management : Use inert absorbents (e.g., vermiculite) and avoid water jets. Decontaminate with ethanol or isopropanol .

Q. How can researchers design a synthesis protocol for this compound?

  • Methodological Answer :

  • Precursor Selection : Start with fluorobenzene derivatives (e.g., 1-fluoro-4-methoxybenzene) and cyclopropanol. Optimize stoichiometry using computational tools (e.g., DFT calculations).
  • Reaction Conditions : Use anhydrous solvents (e.g., THF or DCM) under inert atmosphere (N₂/Ar). Catalyze with mild bases (e.g., K₂CO₃) at 60–80°C .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Analysis : ¹⁹F NMR to confirm fluorine environment (δ ≈ -110 ppm) and ¹H NMR for methoxy (δ 3.8–4.0 ppm) and cyclopropane protons (δ 0.5–1.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns .
  • IR Spectroscopy : Identify ether (C-O-C, ~1100 cm⁻¹) and aromatic C-F (1200–1250 cm⁻¹) stretches .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to model transition states and activation energies for SNAr (nucleophilic aromatic substitution) at the fluoro position.
  • Solvent Effects : Simulate polar aprotic solvents (e.g., DMF) to assess stabilization of charged intermediates .
  • Validation : Compare predicted regioselectivity with experimental HPLC and ¹⁹F NMR data .

Q. How can researchers resolve contradictions in spectroscopic data when characterizing novel derivatives of this compound?

  • Methodological Answer :

  • Multi-Technique Cross-Validation : Combine 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. Use XRD for crystallographic confirmation of substituent positions .
  • Purity Assessment : Conduct HPLC (C18 column, acetonitrile/water gradient) to rule out impurities affecting spectral clarity .
  • Literature Benchmarking : Compare with structurally similar compounds (e.g., 4-Bromo-2-methoxybenzene derivatives) .

Q. What strategies mitigate thermal degradation of this compound during high-temperature reactions?

  • Methodological Answer :

  • Stability Screening : Perform thermogravimetric analysis (TGA) to identify decomposition thresholds (typically >150°C).
  • Reaction Optimization : Use microwave-assisted synthesis to reduce exposure time at elevated temperatures .
  • Inert Atmosphere : Conduct reactions under argon to prevent oxidative degradation .

Data Analysis & Experimental Design

Q. How should researchers design dose-response studies to evaluate the compound’s biological activity?

  • Methodological Answer :

  • Concentration Range : Test 0.1–100 µM in triplicate, using DMSO as a solvent control (<1% v/v).
  • Cell Viability Assays : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7). Normalize data to untreated controls .
  • Statistical Validation : Apply ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) .

Q. What analytical workflows validate the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Simulated Biofluids : Incubate in PBS (pH 7.4) and human serum at 37°C. Sample at 0, 6, 12, 24 hours.
  • LC-MS Monitoring : Track parent compound degradation and metabolite formation (e.g., demethylation or cyclopropane ring opening) .
  • Kinetic Modeling : Use first-order decay models to calculate half-life (t₁/₂) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.